molecular formula C14H11BrO2S B12066568 Benzoic acid, 2-[[(3-bromophenyl)methyl]thio]- CAS No. 111967-76-1

Benzoic acid, 2-[[(3-bromophenyl)methyl]thio]-

Cat. No.: B12066568
CAS No.: 111967-76-1
M. Wt: 323.21 g/mol
InChI Key: SZXXDAYSDVVZHP-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[[(3-bromophenyl)methyl]thio]- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromophenyl group attached to the benzoic acid moiety through a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[[(3-bromophenyl)methyl]thio]- typically involves the reaction of 3-bromobenzyl chloride with thiobenzoic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the thiobenzoic acid, forming the desired thioether linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[[(3-bromophenyl)methyl]thio]- undergoes various types of chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl-substituted benzoic acid derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 2-[[(3-bromophenyl)methyl]thio]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[[(3-bromophenyl)methyl]thio]- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether linkage and bromophenyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, (3-bromophenyl)methyl ester
  • Benzoic acid, 3-methyl-
  • 2-[(Benzenesulfonyl)methyl]benzoic acid

Uniqueness

Benzoic acid, 2-[[(3-bromophenyl)methyl]thio]- is unique due to the presence of both a bromophenyl group and a thioether linkage. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to similar compounds that lack one or both of these features.

Properties

CAS No.

111967-76-1

Molecular Formula

C14H11BrO2S

Molecular Weight

323.21 g/mol

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]benzoic acid

InChI

InChI=1S/C14H11BrO2S/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8H,9H2,(H,16,17)

InChI Key

SZXXDAYSDVVZHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCC2=CC(=CC=C2)Br

Origin of Product

United States

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